molecular formula C9H10N4O2 B11925910 1-Ethyl-5-nitro-1H-indazol-3-amine

1-Ethyl-5-nitro-1H-indazol-3-amine

Cat. No.: B11925910
M. Wt: 206.20 g/mol
InChI Key: DBLKKBJPMKUTHF-UHFFFAOYSA-N
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Description

1-Ethyl-5-nitro-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of an ethyl group at the first position, a nitro group at the fifth position, and an amine group at the third position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-nitro-1H-indazol-3-amine can be synthesized through various methods. One common approach involves the nitration of 1-ethyl-1H-indazole-3-amine. The nitration reaction typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the fifth position of the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-nitro-1H-indazol-3-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The amine group at the third position can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Major Products:

    Reduction: 1-Ethyl-5-amino-1H-indazol-3-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: 1-Ethyl-5-nitro-1H-indazole-3-carboxylic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor and in the treatment of various diseases.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-5-nitro-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating signaling pathways and cellular processes.

Comparison with Similar Compounds

1-Ethyl-5-nitro-1H-indazol-3-amine can be compared with other indazole derivatives such as:

    1-Methyl-5-nitro-1H-indazol-3-amine: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethyl-3-nitro-1H-indazol-5-amine: Nitro group at the third position instead of the fifth position.

    1-Ethyl-5-amino-1H-indazol-3-amine: Amino group instead of a nitro group at the fifth position.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

1-ethyl-5-nitroindazol-3-amine

InChI

InChI=1S/C9H10N4O2/c1-2-12-8-4-3-6(13(14)15)5-7(8)9(10)11-12/h3-5H,2H2,1H3,(H2,10,11)

InChI Key

DBLKKBJPMKUTHF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N

Origin of Product

United States

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